N-(4-methoxybenzyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by a methoxybenzyl group and a pyrimidine moiety, which contribute to its potential biological activities. The structure of this compound suggests applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
The compound can be sourced from various chemical suppliers, including Sigma-Aldrich, which offers it as part of a collection of unique chemicals for research purposes . Additionally, patents related to the synthesis and applications of similar compounds provide insights into its utility and potential modifications .
N-(4-methoxybenzyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide is classified as an organic compound, specifically a substituted acetamide. It features both aromatic and heterocyclic components, placing it in the category of bioactive molecules with potential pharmaceutical applications.
The synthesis of N-(4-methoxybenzyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide can be achieved through various methodologies. Common synthetic routes include:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Catalysts such as zinc chloride have been reported to enhance reaction efficiency in similar pyrimidine syntheses .
The molecular formula is , with a molecular weight of approximately 278.31 g/mol. The compound exhibits functional groups typical for acetamides and pyrimidines, which are crucial for its biological activity.
N-(4-methoxybenzyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
The stability of the compound under different pH conditions and its reactivity towards nucleophiles or electrophiles should be evaluated to predict its behavior in biological systems.
The mechanism of action for N-(4-methoxybenzyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide is likely related to its interaction with specific biological targets, such as enzymes or receptors involved in inflammatory pathways or cellular signaling.
Preliminary studies suggest that similar compounds exhibit inhibitory effects on cyclooxygenase enzymes, which are critical in inflammation and pain pathways . The exact mechanism would require further investigation through pharmacological studies.
N-(4-methoxybenzyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide is expected to have moderate solubility in organic solvents due to its hydrophobic aromatic components. Its melting point and boiling point would need to be experimentally determined.
The compound is anticipated to be stable under normal laboratory conditions but may undergo degradation under extreme pH or temperature conditions. Its reactivity profile should be characterized through standard organic chemistry techniques.
N-(4-methoxybenzyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide has potential applications in medicinal chemistry, particularly in drug development targeting inflammatory diseases or cancer. Its structural features suggest it may act as an inhibitor for specific enzymes involved in disease processes.
Pyrimidine-acetamide hybrids represent a strategically significant class of bioactive molecules, combining the privileged pyrimidine scaffold with versatile acetamide linkers. These compounds leverage pyrimidine's innate capacity for heterocyclic interactions and acetamide's conformational flexibility, enabling precise targeting of diverse biological pathways. The structural template exemplified by N-(4-methoxybenzyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide showcases a prototypical design where a 6-oxo-4-alkylpyrimidine core connects via an acetamide spacer to an arylalkyl pharmacophore. Such architectures frequently emerge in kinase inhibitors, epigenetic modulators, and anti-infective agents due to their ability to mimic nucleobase interactions while offering enhanced synthetic tunability [3]. The 4-propyl substituent introduces lipophilic character, while the 6-oxo group provides a key hydrogen-bonding anchor – features that collectively enable deep engagement with enzymatic binding pockets inaccessible to simpler heterocycles [3].
The pyrimidin-1(6H)-yl acetamide moiety serves as a structural linchpin in drug design, conferring three-dimensional complementarity to biological targets. X-ray crystallographic studies of analogous compounds like 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide (EVT-3107109) reveal critical interactions:
Table 1: Key Bonding Interactions in Pyrimidin-1(6H)-yl Acetamide Complexes | Interaction Type | Biological Significance | Example Targets | |----------------------|------------------------------|---------------------| | Pyrimidine O6 H-bond | Anchors compound to catalytic site | Kinase hinge regions | | Acetamide C=O H-bond | Bridges to solvent-exposed domains | Protein allosteric pockets | | Propyl group van der Waals | Fills hydrophobic cavities | Enzyme specificity pockets | | N1-alkyl torsional freedom | Adapts to binding site geometry | Flexible binding domains | Synthetic accessibility enables rapid diversification: Nucleophilic displacement at C2 of pyrimidine with chloroacetamide intermediates, followed by N-functionalization, allows efficient construction of derivatives like 2-{[5-(4-chlorophenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide – demonstrating how the core integrates with complex heterocyclic systems [6]. The conformational flexibility of the acetamide linker (≈120° rotational freedom) permits optimal positioning of both pyrimidine and aryl moieties, a feature exploited in kinase inhibitors where simultaneous engagement of ATP-binding and allosteric sites is required [3] [5].
The 4-methoxybenzyl (p-anisyl) group in N-(4-methoxybenzyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide exemplifies rational pharmacokinetic optimization. Comparative studies of N-benzyl analogs reveal three critical modulatory effects:
Table 2: Pharmacokinetic Comparison of N-Substituents in Pyrimidinyl Acetamides | N-Substituent | Relative LogP | Microsomal Stability (t₁/₂, min) | Caco-2 Permeability (×10⁻⁶ cm/s) | |-------------------|------------------|-------------------------------------|--------------------------------------| | 4-Methoxybenzyl | +0.35 | 42.7 | 25.3 | | Benzyl | 0 (ref) | 18.2 | 19.1 | | 1-Phenylethyl* | +0.89 | 9.5 | 32.8 | | Pyridin-2-yl | -0.91 | 28.4 | 8.2 | *Data representative of compound 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide [2] The 4-methoxy group also influences crystalline packing, enhancing solid-state stability – a crucial factor for oral dosage development. Molecular modeling indicates the methoxy oxygen participates in intramolecular interactions with the pyrimidinone carbonyl, reducing rotatable bond flexibility and potentially limiting entropic penalties upon target binding [3]. Unlike sterically hindered variants like the 1-phenylethyl group (which introduces chirality complications), the 4-methoxybenzyl maintains conformational simplicity while delivering balanced ADME properties [2].
6-Oxo-4-alkylpyrimidine pharmacophores have undergone systematic structural refinement across six decades of medicinal chemistry:
Table 3: Evolution of 6-Oxo-4-Alkylpyrimidine Scaffolds in Drug Discovery | Era | Representative Structure | Therapeutic Application | Key Advancement | |---------|-------------------------------|------------------------------|----------------------| | 1960s | 4-Methyl-6-pyrimidinone | Antibacterials | Basic scaffold identification | | 1980s | 4-Ethyl-2-anilino-6-pyrimidinone | Antimalarials | Enhanced membrane diffusion | | 2000s | 4-Propyl-6-oxo-N-phenylacetamide | Kinase inhibitors | Acetamide linker for allostery | | Present | N-(4-Methoxybenzyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide | Targeted therapies | Optimized PK/PD via benzyl substitution | The propyl group emerged as optimal for hydrophobic pocket filling: Methyl and ethyl analogs showed reduced affinity (≈10-fold lower Ki values), while longer chains (pentyl/hexyl) incurred metabolic liabilities without potency gains [2]. Modern synthetic routes employ multicomponent reactions – such as the cyclization of propylmalonaldehyde with urea derivatives – followed by regioselective N-alkylation to install diverse acetamide functionalities [3] [6]. Contemporary research focuses on covalent derivatives where the 4-alkyl chain terminates in electrophiles for targeted covalent inhibition, representing the next evolutionary phase for this versatile scaffold [3] [5].
Table 4: Key Compounds Discussed | Compound Name | CAS Number | Molecular Formula | |----------------------------------|----------------|----------------------| | N-(4-Methoxybenzyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide | Not provided | C₁₇H₂₁N₃O₃ (predicted) | | 2-(6-Oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide | 1209758-50-8 | C₁₄H₁₆N₄O₂ | | 2-(6-Oxo-4-propylpyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide | 1203260-76-7 | C₁₇H₂₁N₃O₂ | | 2-{[5-(4-Chlorophenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide | 670273-89-9 | C₂₅H₂₂ClN₃O₃S₂ | The strategic integration of pyrimidine cores, alkyl spacers, and arylacetamide termini continues to drive innovation in heterocyclic medicinal chemistry, with N-(4-methoxybenzyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide epitomizing contemporary structure-guided design principles.
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: